5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid
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Overview
Description
5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid typically involves multiple steps, starting with the protection of an amine group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems to enhance efficiency and scalability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or other parts of the molecule.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized for various applications .
Scientific Research Applications
5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting free amine can then participate in various biochemical pathways and interactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid is unique due to its specific structural features, including the oxazolidinone ring and the pent-4-enoic acid moiety.
Properties
Molecular Formula |
C15H25NO5 |
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Molecular Weight |
299.36 g/mol |
IUPAC Name |
5-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]pent-4-enoic acid |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-11(10-20-15(16,4)5)8-6-7-9-12(17)18/h6,8,11H,7,9-10H2,1-5H3,(H,17,18) |
InChI Key |
QSFWUZHDAIBWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C=CCCC(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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